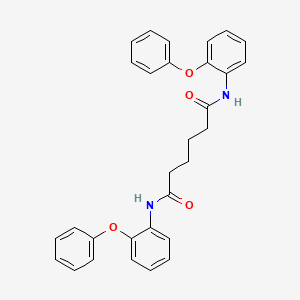

N,N'-bis(2-phenoxyphenyl)hexanediamide

Description

Properties

IUPAC Name |

N,N'-bis(2-phenoxyphenyl)hexanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2O4/c33-29(31-25-17-7-9-19-27(25)35-23-13-3-1-4-14-23)21-11-12-22-30(34)32-26-18-8-10-20-28(26)36-24-15-5-2-6-16-24/h1-10,13-20H,11-12,21-22H2,(H,31,33)(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFMTCIXPJZBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-phenoxyphenyl)hexanediamide typically involves the reaction of hexanediamine with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the synthesis of N,N’-bis(2-phenoxyphenyl)hexanediamide can be scaled up using continuous-flow processes. These processes involve the use of micro fixed-bed reactors, which allow for efficient mass transfer and improved reaction rates. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-phenoxyphenyl)hexanediamide can undergo various chemical reactions, including:

Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.

Reduction: The amide groups can be reduced to amines under suitable conditions.

Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

Oxidation: Quinone derivatives of the phenoxy groups.

Reduction: Hexanediamine derivatives with reduced amide groups.

Substitution: Phenoxy-substituted derivatives with various functional groups.

Scientific Research Applications

N,N’-bis(2-phenoxyphenyl)hexanediamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and advanced materials due to its structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2-phenoxyphenyl)hexanediamide involves its interaction with specific molecular targets. The phenoxy groups can interact with various enzymes and receptors, modulating their activity. The hexanediamide backbone provides structural stability and facilitates the binding of the compound to its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N'-bis(2-phenoxyphenyl)hexanediamide with structurally related hexanediamide derivatives, emphasizing substituent effects, physicochemical properties, and applications:

* Calculated based on structural analogy.

Key Structural and Functional Differences:

Substituent Electronic Effects: 2-Phenoxyphenyl: The phenoxy group (-OPh) is electron-donating via resonance, increasing electron density on the aromatic ring. This enhances π-π stacking interactions but reduces solubility in polar solvents compared to methoxy derivatives . 4-Methoxyphenyl: Methoxy groups improve solubility in aqueous-organic mixtures, making this derivative suitable for pharmaceutical formulations .

Thermal Stability: Compounds like N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide exhibit high melting points (>300°C) due to strong intermolecular hydrogen bonding between amide and carbonyl groups .

Biological Activity: Hexanediamides with aromatic substituents (e.g., 4-aminophenyl) show promise in antimicrobial research, as seen in analogs like benzathine benzylpenicillin derivatives . The 2-phenoxyphenyl variant’s lipophilicity may enhance membrane penetration in bacterial cells.

Q & A

Basic: What synthetic routes are available for N,N'-bis(2-phenoxyphenyl)hexanediamide, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via condensation reactions between hexanedioyl chloride and substituted aniline derivatives. For example, adipoyl chloride (hexanedioyl chloride) reacts with 2-phenoxyaniline in a 1:2 molar ratio in anhydrous dioxane under nitrogen atmosphere. The reaction is stirred at room temperature for 24 hours, yielding a precipitate that is filtered and washed with ethanol and ether . Key characterization techniques include:

- 1H NMR : Peaks at δ 10.1–10.3 ppm (amide protons), δ 7.4–7.8 ppm (aromatic protons), and δ 2.4–1.6 ppm (alkyl chain protons) confirm the structure .

- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced: How does alkyl chain length (m) and substituent position (R) influence the antialgal activity of N,N'-diarylalkanediamides?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal parabolic dependencies between chain length (m) and inhibitory activity. For N,N'-bis(3,4-dichlorophenyl)hexanediamide (m=4), maximum inhibition of photosynthetic electron transport in spinach chloroplasts is observed due to optimal lipophilicity and membrane permeability . Substituent effects are critical:

Basic: What strategies mitigate low aqueous solubility in this compound?

Methodological Answer:

Low solubility arises from hydrophobic aryl groups and rigid amide backbones. Strategies include:

- Co-solvent Systems : Use DMSO:water (1:4 v/v) for in vitro assays .

- Nanoparticle Formulation : Encapsulation in maltose-functionalized magnetic nanoparticles improves dispersion and bioavailability .

- Salt Formation : Protonation of amide groups with HCl in polar solvents (e.g., methanol) enhances solubility for pharmacokinetic studies .

Advanced: How can computational modeling predict binding interactions with mycobacterial targets?

Methodological Answer:

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to study interactions with Mycobacterium tuberculosis enoyl-ACP reductase (InhA). Key steps:

Ligand Preparation : Optimize geometry of This compound using Gaussian09 (B3LYP/6-31G*).

Docking : Identify binding pockets with grid boxes centered on InhA’s NADH-binding site.

MD Analysis : Simulate 100 ns trajectories to assess stability (RMSD < 2 Å) and hydrogen bonds with Tyr158 and NADH .

Results correlate with experimental IC₅₀ values, guiding rational design of analogs.

Basic: What spectroscopic and chromatographic methods validate purity post-synthesis?

Methodological Answer:

- HPLC : Reverse-phase C18 column (ACN:water gradient, 60:40 to 90:10), retention time ~12.3 min, purity >95% .

- Mass Spectrometry (ESI-MS) : [M+H]⁺ peak at m/z 509.2 (theoretical 508.5) confirms molecular weight .

- TLC : Silica gel 60 F₂₅₄, chloroform:methanol (9:1), Rf = 0.45 under UV254 .

Advanced: What in vitro models evaluate antimycobacterial efficacy?

Methodological Answer:

- Microplate Alamar Blue Assay (MABA) : Test against M. tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth. MIC values <25 µg/mL indicate potency .

- Time-Kill Kinetics : Log-phase cultures treated with 2× MIC; viability assessed via CFU counts at 0, 24, and 48 hours .

- Cytotoxicity : Parallel testing on Vero cells (CC₅₀ >100 µg/mL ensures selectivity) .

Basic: How are synthetic by-products or impurities identified and resolved?

Methodological Answer:

Common impurities include:

- Unreacted Aniline : Detected via TLC (lower Rf) and removed by washing with 1% HCl .

- Oligomers : Size-exclusion chromatography (SEC) separates dimers/trimers (retention time < monomer) .

- Oxidation Products : LC-MS identifies N-oxide derivatives (e.g., +16 Da mass shift) .

Advanced: Can this compound be functionalized for biochemical applications?

Methodological Answer:

Yes. The terminal amide groups allow covalent modification:

- Polymer Brushes : Atom-transfer radical polymerization (ATRP) with 2-bromoisobutyryl hexanediamide initiators creates maltose-functionalized nanoparticles for glycopeptide enrichment .

- Fluorescent Tagging : Reaction with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) at amide N-H yields probes for cellular imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.